molecular formula C30H50O2 B1668229 Calenduladiol CAS No. 10070-48-1

Calenduladiol

Cat. No.: B1668229
CAS No.: 10070-48-1
M. Wt: 442.7 g/mol
InChI Key: AJBZENLMTKDAEK-SKESNUHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calenduladiol typically involves the extraction of triterpenoids from Calendula officinalis flowers. Various extraction methods such as homogenizer-assisted extraction, maceration, Soxhlet extraction, and ultrasound-assisted extraction are employed, with methanol being a common solvent . The extracted compounds are then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Calendula officinalis using optimized extraction methods to maximize yield. The process includes drying the plant material, followed by solvent extraction and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: Calenduladiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: 30-oxo-calenduladiol.

    Reduction: Various reduced forms of this compound with modified functional groups.

    Substitution: Derivatives with new functional groups enhancing biological activity.

Comparison with Similar Compounds

    Betulin: Another lupane-type triterpene with similar anti-inflammatory and anticancer properties.

    Lupeol: Known for its anti-inflammatory and antioxidant activities.

    Betulinic Acid: Exhibits anticancer and antiviral properties.

Uniqueness of Calenduladiol: this compound stands out due to its dual hydroxyl groups at positions 3 and 16, which contribute to its unique bioactivity profile . Its ability to act as a CCR5 antagonist and its diverse range of biological activities make it a valuable compound for research and therapeutic applications .

Biological Activity

Calenduladiol, a triterpenoid compound derived from various plants, particularly from the Calendula officinalis species, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Derivatives

This compound is characterized by its triterpenoid structure, which is known for various pharmacological effects. Recent studies have synthesized several derivatives of this compound, such as 30-oxo-calenduladiol and 30-hydroxy-calenduladiol, to explore their biological activities further. These derivatives exhibited varying degrees of acetylcholinesterase (AChE) inhibition, with 30-oxo-calenduladiol showing a 43% inhibition at a concentration of 0.2 mM, indicating potential for neuroprotective applications .

Anti-inflammatory Activity

Research has consistently demonstrated the anti-inflammatory properties of this compound and its parent compound, calendula extract. A study highlighted that calendula oil significantly reduced nitrite production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a dose-dependent anti-inflammatory effect . The results showed a 50% reduction in nitrite generation at a concentration of 147 µL/mL of calendula oil .

Furthermore, a randomized controlled trial involving patients with diabetic ulcers reported that topical application of calendula extract led to significant reductions in ulcer size and pain . The mechanisms behind these effects include the modulation of pro-inflammatory cytokines such as TNF-α and the enhancement of wound healing through improved angiogenesis and collagen deposition .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Extracts from Calendula officinalis have shown effectiveness against various clinical pathogens. For instance, methanol and ethanol extracts demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The hydroglycolic extract was particularly effective in promoting wound healing by reducing microbial load in infected wounds .

Anticancer Potential

The anticancer properties of this compound are emerging as an area of interest. Studies suggest that calendula extracts can induce apoptosis in cancer cells and inhibit proliferation. In one study involving breast cancer patients undergoing radiotherapy, the use of calendula cream significantly reduced radiation-induced dermatitis without severe side effects . This suggests that this compound may play a role in enhancing the quality of life for cancer patients by mitigating treatment-related skin toxicity.

Case Studies and Clinical Trials

Several clinical trials have substantiated the therapeutic potential of this compound:

  • Wound Healing in Diabetic Patients : A prospective randomized controlled trial involving 32 patients with diabetic ulcers showed that daily applications of calendula oil resulted in significant improvements in ulcer healing compared to controls .
  • Radiation Dermatitis : In a study with 59 cancer patients, calendula cream used prophylactically during radiotherapy resulted in lower instances of severe skin toxicity, emphasizing its protective role during cancer treatments .
  • Acute Wound Treatment : A controlled trial analyzing acute wounds treated with standardized calendula extract showed promising results in terms of healing speed and reduction in wound size compared to mineral oil treatment .

Properties

CAS No.

10070-48-1

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1

InChI Key

AJBZENLMTKDAEK-SKESNUHASA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C

Appearance

Solid powder

Key on ui other cas no.

10070-48-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calenduladiol

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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